- Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers, Organic Letters, 2018, 20(16), 4749-4753

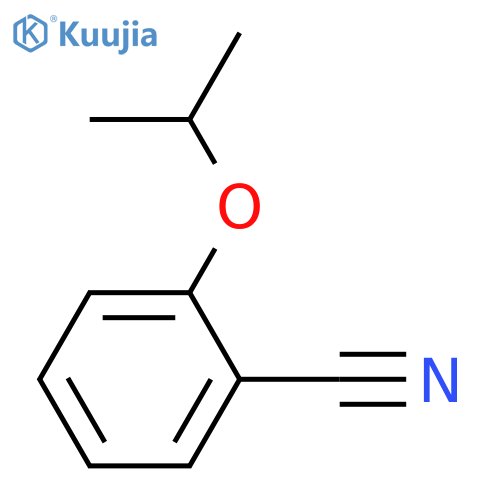

Cas no 90921-35-0 (2-Isopropoxy-benzonitrile)

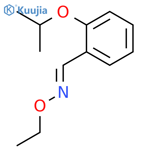

2-Isopropoxy-benzonitrile structure

Productnaam:2-Isopropoxy-benzonitrile

CAS-nummer:90921-35-0

MF:C10H11NO

MW:161.200442552567

MDL:MFCD02257394

CID:1956251

PubChem ID:11457850

2-Isopropoxy-benzonitrile Chemische en fysische eigenschappen

Naam en identificatie

-

- Benzonitrile, 2-(1-methylethoxy)-

- 2-(1-methylethoxy)Benzonitrile

- 2-Isopropoxybenzonitrile

- 2-(1-Methylethoxy)benzonitrile (ACI)

- Benzonitrile, o-isopropoxy- (7CI)

- 2-(Propan-2-yloxy)benzonitrile

- 2-Propan-2-yloxybenzonitrile

- DB-078840

- starbld0016818

- BS-29848

- 2-[(1-methylethyl)oxy]benzonitrile

- 90921-35-0

- 2-isopropoxy-benzonitrile

- AKOS000178307

- SCHEMBL1871847

- CS-0135561

- E81673

- MSFGJJZPHGNGCY-UHFFFAOYSA-N

- 2-Isopropoxy-benzonitrile

-

- MDL: MFCD02257394

- Inchi: 1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3

- InChI-sleutel: MSFGJJZPHGNGCY-UHFFFAOYSA-N

- LACHT: N#CC1C(OC(C)C)=CC=CC=1

Berekende eigenschappen

- Exacte massa: 161.084063974g/mol

- Monoisotopische massa: 161.084063974g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 2

- Complexiteit: 180

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.3

- Topologisch pooloppervlak: 33Ų

2-Isopropoxy-benzonitrile Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206201-1g |

2-Isopropoxybenzonitrile |

90921-35-0 | 98% | 1g |

¥994.00 | 2024-04-25 | |

| TRC | I918545-500mg |

2-Isopropoxy-benzonitrile |

90921-35-0 | 500mg |

$ 275.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206201-10g |

2-Isopropoxybenzonitrile |

90921-35-0 | 98% | 10g |

¥4866.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206201-250mg |

2-Isopropoxybenzonitrile |

90921-35-0 | 98% | 250mg |

¥464.00 | 2024-04-25 | |

| Aaron | AR00H5EQ-250mg |

Benzonitrile, 2-(1-Methylethoxy)- |

90921-35-0 | 98% | 250mg |

$45.00 | 2025-01-24 | |

| Aaron | AR00H5EQ-100mg |

Benzonitrile, 2-(1-Methylethoxy)- |

90921-35-0 | 98% | 100mg |

$27.00 | 2025-01-24 | |

| Aaron | AR00H5EQ-1g |

Benzonitrile, 2-(1-Methylethoxy)- |

90921-35-0 | 98% | 1g |

$90.00 | 2025-01-24 | |

| Aaron | AR00H5EQ-5g |

Benzonitrile, 2-(1-Methylethoxy)- |

90921-35-0 | 98% | 5g |

$397.00 | 2025-01-24 | |

| A2B Chem LLC | AH99062-1g |

2-Isopropoxybenzonitrile |

90921-35-0 | 95% | 1g |

$113.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK731-5g |

Benzonitrile, 2-(1-methylethoxy)- |

90921-35-0 | 95% | 5g |

¥3118.0 | 2024-04-16 |

2-Isopropoxy-benzonitrile Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Construction of the cyano group by functional-group transformation from a nitrogen-containing starting material, Science of Synthesis, 2004, 19, 109-131

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt

1.2 Solvents: Water

1.2 Solvents: Water

Referentie

- Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold, Journal of Medicinal Chemistry, 2016, 59(7), 3471-3488

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ; 18 h, 110 °C

Referentie

- Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols, Journal of the American Chemical Society, 2018, 140(15), 5023-5027

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Zinc , Nickel dichloride Solvents: p-Xylene ; 24 h, rt

Referentie

- Nickel(0)-complex mediated alkyl carbon-oxygen bond cleavage of aromatic alkyl ethers and related reactions, Recent Research Developments in Organic Chemistry, 2003, 7, 43-51

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referentie

- Design and synthesis of 3-aryl-5-alicyclic-[1,2,4]oxadiazoles as novel platelet aggregation inhibitors, Journal of the Chinese Chemical Society (Taipei, 2005, 52(2), 331-338

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Benzyltrimethylammonium hydroxide ; rt; 70 min, 70 °C

Referentie

- Triton B-Mediated Efficient and Convenient Alkoxylation of Activated Aryl and Heteroaryl Halides, Synthetic Communications, 2010, 40(14), 2122-2129

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min

1.2 24 h, 35 °C

1.2 24 h, 35 °C

Referentie

- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Zinc , Nickel dichloride Solvents: Xylene ; 1 d, reflux

Referentie

- Nickel/zinc-mediated synthesis of aromatic nitriles from aromatic oxime ethers, Synthetic Communications, 2002, 32(16), 2519-2525

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicals, Journal of the Chemical Society, 2001, (20), 2704-2710

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

Referentie

- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage, Organic Letters, 2018, 20(14), 4267-4272

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 17 h, rt

Referentie

- Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights, Journal of the American Chemical Society, 2010, 132(28), 9688-9692

2-Isopropoxy-benzonitrile Raw materials

- 2-Hydroxybenzonitrile

- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-ETHYLOXIME

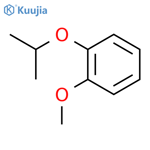

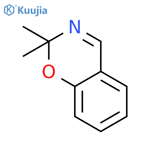

- Benzene,1-methoxy-2-(1-methylethoxy)-

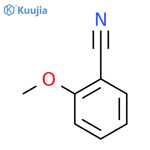

- 2-Methoxybenzonitrile

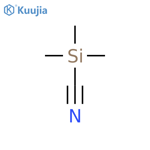

- trimethylsilanecarbonitrile

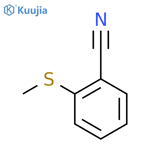

- 2-(methylsulfanyl)benzonitrile

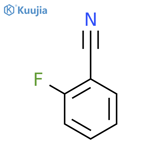

- 2-Fluorobenzonitrile

- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-METHYLOXIME

2-Isopropoxy-benzonitrile Preparation Products

2-Isopropoxy-benzonitrile Gerelateerde literatuur

-

1. Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicalsRino Leardini,Hamish McNab,Matteo Minozzi,Daniele Nanni,David Reed,Andrew G. Wright J. Chem. Soc. Perkin Trans. 1 2001 2704

90921-35-0 (2-Isopropoxy-benzonitrile) Gerelateerde producten

- 2387596-28-1(3-fluoro-8-methyl-naphthalen-1-amine)

- 2387564-91-0(methyl (2S)-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate)

- 2402830-45-7(Ethanone, 1-spiro[2.3]hex-5-yl-)

- 1251559-37-1(N-(3,4-dimethoxyphenyl)-2-4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-ylacetamide)

- 1805646-80-3(Ethyl 5-cyano-4-difluoromethyl-2-nitrophenylacetate)

- 1554016-46-4(2-(2-methoxypyridin-4-yl)-3-methylbutanoic acid)

- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)

- 1361660-89-0(2,6-Bis(2,4,6-trichlorophenyl)-4-iodopyridine)

- 898431-78-2(6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(piperidine-1-sulfonyl)benzoate)

- 1866642-31-0(2-(3-Chloropyridin-4-yl)-2-methylpropan-1-amine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:90921-35-0)2-Isopropoxy-benzonitrile

Zuiverheid:99%/99%

Hoeveelheid:5g/10g

Prijs ($):397.0/477.0